molecular formula C26H18Cl2N4 B5471033 3-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No.: B5471033
M. Wt: 457.3 g/mol
InChI Key: PDPCJLSJZWMAQD-LDADJPATSA-N
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Description

The compound “3-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile” is a complex organic molecule that contains several interesting functional groups. These include an indole group, a benzimidazole group, and an acrylonitrile group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings. The indole and benzimidazole groups are both heterocyclic aromatic compounds, which means they contain a ring of atoms including at least one atom that is not carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Properties

IUPAC Name

(E)-3-[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N4/c1-16-6-9-23-24(10-16)31-26(30-23)18(13-29)12-19-15-32(25-5-3-2-4-20(19)25)14-17-7-8-21(27)22(28)11-17/h2-12,15H,14H2,1H3,(H,30,31)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPCJLSJZWMAQD-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=C(C=C5)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC(=C(C=C5)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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